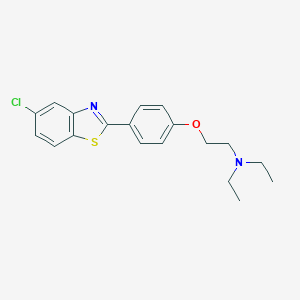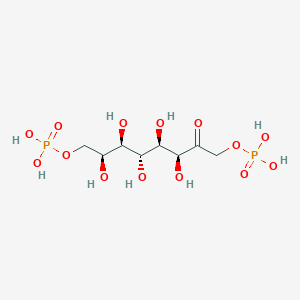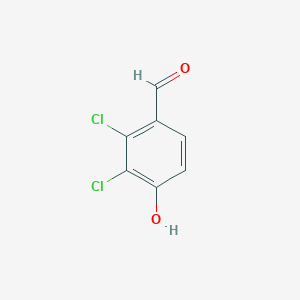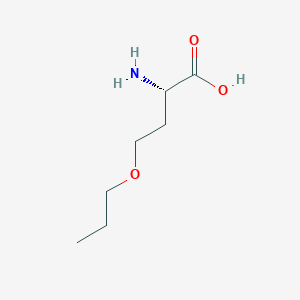
O-Propyl-L-homoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Propyl-L-homoserine (OPLH) is a small molecule that belongs to the class of N-acylhomoserine lactones (AHLs). These molecules are produced by many Gram-negative bacteria as signaling molecules to regulate gene expression and coordinate various physiological processes. OPLH has been extensively studied for its role in bacterial quorum sensing and its potential applications in biotechnology and medicine.
Mecanismo De Acción
O-Propyl-L-homoserine acts as a signaling molecule by binding to specific receptors on the surface of bacterial cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression and physiological processes. The exact mechanism of action of O-Propyl-L-homoserine and other AHLs is still not fully understood, but it is thought to involve the modulation of DNA-binding proteins and other transcriptional regulators.
Efectos Bioquímicos Y Fisiológicos
O-Propyl-L-homoserine has been shown to have a wide range of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in virulence, biofilm formation, and antibiotic resistance, as well as other physiological processes such as motility and cell division. O-Propyl-L-homoserine has also been shown to affect the production of secondary metabolites such as antibiotics and pigments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-Propyl-L-homoserine and other AHLs have several advantages as tools for studying bacterial quorum sensing. They are small molecules that can easily diffuse through bacterial membranes, and they are specific to particular bacterial species or strains. However, there are also limitations to their use, including the potential for cross-reactivity with other AHLs and the difficulty of studying their effects in complex microbial communities.
Direcciones Futuras
There are several areas of future research that could be explored in relation to O-Propyl-L-homoserine and other AHLs. These include the development of new synthetic analogs with improved properties, the exploration of the role of quorum sensing in host-microbe interactions, and the investigation of the potential applications of AHLs in biotechnology and medicine. Additionally, further research is needed to fully understand the mechanisms of action of AHLs and their effects on bacterial physiology and gene expression.
Métodos De Síntesis
O-Propyl-L-homoserine can be synthesized by a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-homoserine with propionic anhydride in the presence of a base catalyst. Enzymatic synthesis involves the use of acyltransferase enzymes to catalyze the transfer of a propyl group from propionyl-CoA to L-homoserine.
Aplicaciones Científicas De Investigación
O-Propyl-L-homoserine has been used extensively in scientific research as a tool to study bacterial quorum sensing and its role in various physiological processes. It has been shown to regulate the expression of a wide range of genes, including those involved in virulence, biofilm formation, and antibiotic resistance. O-Propyl-L-homoserine has also been used as a model molecule to study the structure-activity relationships of AHLs and to develop new synthetic analogs with improved properties.
Propiedades
Número CAS |
18312-28-2 |
|---|---|
Nombre del producto |
O-Propyl-L-homoserine |
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-propoxybutanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
XZHHXWIVPJZZES-LURJTMIESA-N |
SMILES isomérico |
CCCOCC[C@@H](C(=O)O)N |
SMILES |
CCCOCCC(C(=O)O)N |
SMILES canónico |
CCCOCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



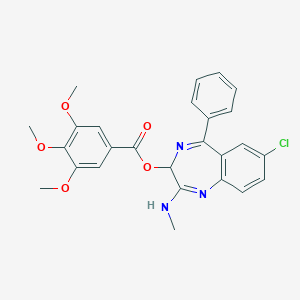


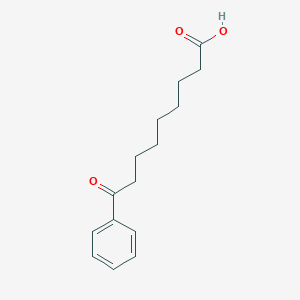

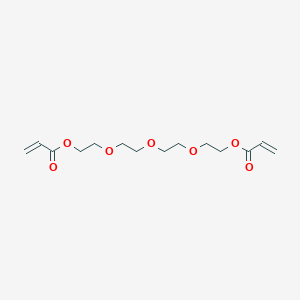

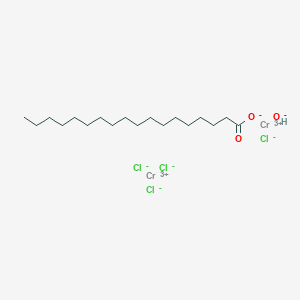
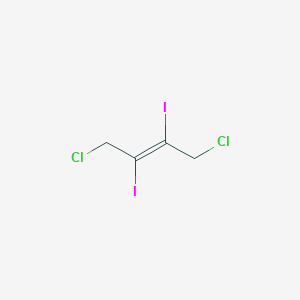

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
